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molecular formula C14H17NO B8481066 1-(1H-indol-3-yl)hexan-1-one

1-(1H-indol-3-yl)hexan-1-one

Cat. No. B8481066
M. Wt: 215.29 g/mol
InChI Key: ZZXABEFVGQKOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06033601

Procedure details

1-benzylindole; 1-tosylindole; 1-tosylindole; 3-hexanoxyl-1-tosylindole; 3-hexanoylindole; 3-hexylindole; 3-dodecanoyl-1-tosylindole; 3-dodecanoylindole and 3-dodecylindole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-hexanoxyl-1-tosylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
3-dodecanoyl-1-tosylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
3-dodecanoylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
3-dodecylindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(N1C2C(=CC=CC=2)C=C1)([C:20]1C=CC(C)=CC=1)(=O)=O.C(C1C2C(=CC=CC=2)NC=1)(=O)CCCCC.C(C1C2C(=CC=CC=2)NC=1)CCCCC.C(C1C2C(=CC=CC=2)N(S(C2C=CC(C)=CC=2)(=O)=O)C=1)(=O)CCCCCCCCCCC.C(C1C2C(=CC=CC=2)NC=1)(=O)CCCCCCCCCCC.C(C1C2C(=CC=CC=2)NC=1)CCCCCCCCCCC>>[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)[CH2:2][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC2=CC=CC=C12
Step Four
Name
3-hexanoxyl-1-tosylindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)C1=CNC2=CC=CC=C12
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C1=CNC2=CC=CC=C12
Step Seven
Name
3-dodecanoyl-1-tosylindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)C1=CN(C2=CC=CC=C12)S(=O)(=O)C1=CC=C(C)C=C1
Step Eight
Name
3-dodecanoylindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)C1=CNC2=CC=CC=C12
Step Nine
Name
3-dodecylindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=CNC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)N1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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